D-Tryptophan methyl ester hydrochloride

Solubility Formulation Chemical Properties

Researchers requiring the D-enantiomer for stereoselective synthesis face supply challenges with racemic mixtures that compromise diastereomeric outcomes. D-Tryptophan methyl ester hydrochloride (CAS 14907-27-8) resolves this as a validated tadalafil intermediate. • Enables Pictet-Spengler reactions with up to 99:1 cis/trans selectivity for correct API stereochemistry. • HCl salt ensures superior solubility in water (150 mg/mL) and methanol (50 mg/mL) vs. the free base. • White to off-white crystalline powder, ≥98% purity. Ships ambient; available from research to bulk quantities.

Molecular Formula C12H15ClN2O2
Molecular Weight 218,26*36,45 g/mole
CAS No. 14907-27-8
Cat. No. B555504
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tryptophan methyl ester hydrochloride
CAS14907-27-8
SynonymsD-Tryptophanmethylesterhydrochloride; 14907-27-8; (R)-Methyl2-amino-3-(1H-indol-3-yl)propanoatehydrochloride; H-D-Trp-OMe.HCl; methylD-tryptophanatehydrochloride; MFCD00038992; methyl(2R)-2-amino-3-(1H-indol-3-yl)propanoatehydrochloride; H-D-Trp-OMeHCl; PubChem10879; KSC174M8R; SCHEMBL475266; 364509_ALDRICH; Jsp002336; CTK0H4688; MolPort-003-930-839; XNFNGGQRDXFYMM-HNCPQSOCSA-N; ACT03144; ANW-21178; D-TRYPTOPHANMETHYLESTERHCL; AKOS015924253; CS11684; DS-1161; MCULE-8527952510; RL01888; RTR-035757
Molecular FormulaC12H15ClN2O2
Molecular Weight218,26*36,45 g/mole
Structural Identifiers
SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)[NH3+].[Cl-]
InChIInChI=1S/C12H14N2O2.ClH/c1-16-12(15)10(13)6-8-7-14-11-5-3-2-4-9(8)11;/h2-5,7,10,14H,6,13H2,1H3;1H/t10-;/m1./s1
InChIKeyXNFNGGQRDXFYMM-HNCPQSOCSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Tryptophan Methyl Ester Hydrochloride Overview


D-Tryptophan methyl ester hydrochloride (CAS 14907-27-8) is a chiral amino acid derivative, specifically the methyl ester hydrochloride salt of the D-enantiomer of tryptophan. It is characterized as a white to off-white crystalline powder with a molecular formula of C₁₂H₁₅ClN₂O₂ and a molecular weight of 254.71 g/mol . This compound is a key research intermediate, particularly valued for its defined D-configuration, which imparts distinct stereoselectivity in chemical reactions, differentiating it from the naturally occurring L-enantiomer and the racemic DL-mixture [1].

Why D-Tryptophan Methyl Ester HCl Cannot Be Substituted


Generic substitution of D-Tryptophan methyl ester hydrochloride with its free base or the DL-racemic mixture is not scientifically valid due to critical differences in solubility and stereochemical outcomes. The hydrochloride salt form demonstrates quantifiably superior solubility in key polar solvents compared to the free D-tryptophan methyl ester, a property essential for reproducible experimental workflows and pharmaceutical formulation development [1]. Furthermore, the specific D-enantiomer is non-negotiable for stereoselective syntheses, as the presence of the L-enantiomer in a racemic mixture leads to divergent reaction outcomes, including significant loss of stereoselectivity and the formation of undesired diastereomers, which directly impacts the purity and yield of target molecules like tadalafil [2]. These functional and stereochemical distinctions necessitate the procurement of this specific compound for precise applications.

Key Differentiators of D-Tryptophan Methyl Ester HCl


Enhanced Solubility vs. Free Base Form

The hydrochloride salt form of D-Tryptophan methyl ester exhibits significantly improved solubility in polar solvents compared to the free base form. This is a critical differentiator for experimental procedures and pharmaceutical formulation development .

Solubility Formulation Chemical Properties

High Stereoselectivity in Pictet-Spengler Reaction

The use of D-Tryptophan methyl ester hydrochloride as a starting material in the Pictet-Spengler reaction with piperonal enables a highly stereoselective synthesis of the cis-isomer, which is the key intermediate for the API tadalafil. The stereochemical outcome is strongly dependent on the choice of solvent and the use of the hydrochloride salt [1].

Stereoselective Synthesis Pictet-Spengler Tadalafil

Low Enantiomeric Impurity Profile

A validated NP-HPLC method demonstrates that high-quality D-Tryptophan methyl ester hydrochloride contains very low levels of the undesired L-enantiomer impurity. This low impurity profile is a critical quality attribute for its use as a starting material in pharmaceutical manufacturing, where chiral purity directly impacts the safety and efficacy of the final drug product [1].

Chiral Purity Quality Control Pharmaceutical Analysis

Key Applications of D-Tryptophan Methyl Ester HCl


Tadalafil and PDE5 Inhibitor Synthesis

D-Tryptophan methyl ester hydrochloride is a validated, high-efficiency starting material for the synthesis of tadalafil. Its use in a stereoselective Pictet-Spengler reaction enables the formation of the correct cis-isomer precursor with high stereocontrol (up to 99:1 cis/trans ratio), which is essential for producing the active pharmaceutical ingredient (API) [1].

Kynurenine Pathway and Immunometabolism Research

This compound, also known as 1-MT, serves as a tool compound for studying the kynurenine pathway. It acts as a competitive inhibitor of indoleamine 2,3-dioxygenase (IDO1) and has been shown in cell-free assays to bind to the enzyme without being catalytically converted to kynurenine [2]. This property is valuable for research into immunomodulation, inflammation, and tryptophan metabolism.

Chiral Building Block for Peptide and Heterocyclic Synthesis

Due to its defined D-configuration and the protected carboxyl group as a methyl ester, this compound is a key chiral building block for synthesizing non-natural peptides and complex heterocyclic scaffolds. Its high solubility in common reaction solvents (water, methanol) facilitates its use in diverse synthetic protocols, distinguishing it from the less soluble free base .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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